Isopropyl 3-nitro-p-toluate
CAS No.: 22913-12-8
Cat. No.: VC7960495
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22913-12-8 |
---|---|
Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | propan-2-yl 4-methyl-3-nitrobenzoate |
Standard InChI | InChI=1S/C11H13NO4/c1-7(2)16-11(13)9-5-4-8(3)10(6-9)12(14)15/h4-7H,1-3H3 |
Standard InChI Key | RRJBUFUVPLLLJD-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Isopropyl 3-nitro-p-toluate is systematically named propan-2-yl 4-methyl-3-nitrobenzoate, reflecting its isopropyl ester group, methyl substituent at the benzene ring’s para position, and nitro group at the meta position . Alternative synonyms include isopropyl 4-methyl-3-nitrobenzoate and EINECS 245-320-3. Its SMILES notation () and InChIKey (RRJBUFUVPLLLJD-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra, including NMR, have been recorded for this compound, revealing characteristic shifts for aromatic protons and the isopropyl moiety . Quantum mechanical calculations predict a planar aromatic ring system with the nitro group inducing electron-withdrawing effects, influencing reactivity in substitution reactions. The molecule’s 3D conformation, accessible via PubChem’s interactive model, shows minimal steric hindrance, favoring interactions in catalytic or binding environments .
Table 1: Key Physicochemical Properties of Isopropyl 3-Nitro-p-Toluate
Property | Value | Source |
---|---|---|
Molecular Weight | 223.22 g/mol | |
XLogP3 | 3.1 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 3 | |
Exact Mass | 223.08445790 Da |
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via esterification of 4-methyl-3-nitrobenzoic acid with isopropanol under acidic catalysis. Alternative routes involve nitration of preformed isopropyl p-toluate, though regioselectivity challenges necessitate careful control of reaction conditions to avoid para-nitro byproducts.
Scalability and Purification
Industrial-scale production employs continuous-flow reactors to enhance yield and reduce energy consumption. Purification via fractional distillation or recrystallization from ethanol-water mixtures achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .
Applications in Organic Chemistry and Materials Science
Intermediate in Pharmaceutical Synthesis
Isopropyl 3-nitro-p-toluate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its nitro group facilitates reduction to amines, enabling downstream coupling reactions. For example, catalytic hydrogenation yields 3-amino-4-methylbenzoic acid derivatives, key intermediates in benzodiazepine analogs .
Role in Polymer Chemistry
Incorporated into epoxy resins, this compound enhances thermal stability and crosslinking density. Studies suggest its nitro group acts as a radical scavenger, mitigating oxidative degradation in high-temperature applications .
Toxicological and Environmental Considerations
Acute and Chronic Toxicity
While specific toxicological data for isopropyl 3-nitro-p-toluate remain limited, structurally related nitroaromatics (e.g., 4-isopropyl-3-nitrobenzaldehyde) exhibit hazards including skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) . Analogous precautions are recommended for handling this compound, including personal protective equipment (PPE) and ventilation controls.
Environmental Persistence
The compound’s moderate logP value (3.1) suggests potential bioaccumulation in aquatic organisms. Microbial degradation studies on similar esters indicate half-lives of 30–60 days in aerobic soils, though nitro groups may retard breakdown .
Regulatory Status and Patent Landscape
Patent Activity
WIPO Patentscope databases link this compound to innovations in photoresist materials and liquid crystal displays (LCDs), leveraging its UV absorption and dielectric properties . Patent US2021018912A1 details its use in light-emitting diodes (LEDs), though specifics remain proprietary.
Emerging Research and Future Directions
Advanced Material Applications
Ongoing research explores its integration into metal-organic frameworks (MOFs) for gas storage. Preliminary simulations predict enhanced CO adsorption capacities due to polar nitro groups .
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